molecular formula C12H19O8P B1330209 Bis(methacryloyloxyethyl) hydrogen phosphate CAS No. 32435-46-4

Bis(methacryloyloxyethyl) hydrogen phosphate

Cat. No.: B1330209
CAS No.: 32435-46-4
M. Wt: 322.25 g/mol
InChI Key: NXBXJOWBDCQIHF-UHFFFAOYSA-N
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Description

Bis(methacryloyloxyethyl) hydrogen phosphate (CAS 32435-46-4), a phosphate-containing methacrylate monomer with the chemical formula C₁₂H₁₉O₈P and a molecular weight of 322.25 g/mol, is characterized by its two methacryloyloxyethyl groups attached to a central hydrogen phosphate group . This unique structure provides dual functionality, acting as both a crosslinker and a reactive monomer, making it a versatile compound in material science . Its key research value lies in the phosphate moiety, which contributes to acidity and ionic conductivity, and the bifunctional methacrylate groups that facilitate polymerization . A prominent application of BMEP is in the development of advanced dental materials, particularly as a key component in self-etching adhesive primers . Studies demonstrate that BMEP-based primers exhibit potent etching capabilities on both enamel and dentine, forming longer resin tags compared to systems based on other common monomers like 10-MDP . Furthermore, BMEP undergoes spontaneous polymerization in the presence of hydroxyapatite (the main mineral in teeth), leading to a high degree of conversion and a stable polymer network within the hybrid layer . This activity also contributes to the material's ability to inhibit matrix metalloproteinase (MMP) enzymes in a dose-dependent manner, helping to protect collagen from degradation and improve the durability of the resin-dentine bond . Beyond dentistry, BMEP is valued for its ability to provide strong adhesion to metals, minerals, and biological substrates, making it an effective adhesion promoter in biomedical coatings and bone cements . Its phosphate groups also impart flame retardancy, supporting its use in the synthesis of flame-resistant polymers and coatings . Recent research continues to explore its potential, such as in the development of hybrid network hydrogels for controlled drug delivery and advanced wound dressings . The compound can be analyzed using reverse-phase (RP) HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid . This product is designated for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[hydroxy-[2-(2-methylprop-2-enoyloxy)ethoxy]phosphoryl]oxyethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O8P/c1-9(2)11(13)17-5-7-19-21(15,16)20-8-6-18-12(14)10(3)4/h1,3,5-8H2,2,4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBXJOWBDCQIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOP(=O)(O)OCCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120881-18-7, 72829-36-8
Record name Bis[2-(methacryloyloxy)ethyl] phosphate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120881-18-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), α,α′-phosphinicobis[ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-
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DSSTOX Substance ID

DTXSID3044916
Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester
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CAS No.

32435-46-4
Record name Bis[2-(methacryloyloxy)ethyl] phosphate
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Record name Bis(2-(methacryloyloxy)ethyl) phosphate
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[phosphinicobis(oxy-2,1-ethanediyl)] ester
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Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Record name Bis(methacryloyloxyethyl) hydrogen phosphate
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Record name BIS(2-(METHACRYLOYLOXY)ETHYL) PHOSPHATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(methacryloyloxyethyl) hydrogen phosphate is typically synthesized through the reaction of methacryloyl chloride with ethylene glycol phosphate under alkaline conditions. The reaction involves the formation of an ester bond between the methacryloyl group and the ethylene glycol phosphate, resulting in the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactions. The process requires precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Polymerization Reactions

BMEP undergoes polymerization via multiple mechanisms, forming cross-linked networks essential for material stability.

Free Radical Polymerization

Initiated by thermal or photochemical conditions, BMEP polymerizes through its methacrylate groups:

  • Reagents/Conditions :

    • Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

    • Temperature : 60–80°C for thermal initiation.

    • Light : Visible or UV light for photopolymerization .

  • Key Findings :

    • FTIR spectroscopy confirms polymerization by the disappearance of the C=C bond peak at 1,637 cm⁻¹ .

    • In-situ polymerization with bacterial cellulose (BC) produces nanocomposite membranes with enhanced mechanical properties .

Parameter Free Radical Polymerization Acid-Initiated Polymerization
InitiatorAIBNHydroxyapatite (HA)
Conversion EfficiencyHigh (~90%)Moderate (70–85%)
ApplicationsDental resins, hydrogelsSelf-etching dental primers

Acid-Initiated Spontaneous Polymerization

BMEP exhibits unique reactivity in acidic environments, such as in the presence of hydroxyapatite (HA):

  • Mechanism : Phosphate groups interact with HA, lowering the activation energy for methacrylate cross-linking .

  • Outcomes :

    • Forms stable resin tags penetrating enamel/dentine (bond strength: 25–30 MPa) .

    • Self-cures without external initiators under physiological pH conditions .

Hydrolysis and Stability

BMEP’s phosphate ester bonds are susceptible to hydrolysis, impacting its long-term performance:

Condition Reagents Products Stability Impact
AcidicHCl (pH < 3)Methacrylic acid, ethylene glycol phosphateReduced mechanical integrity
BasicNaOH (pH > 10)Phosphate salts, ethylene glycolDegrades cross-linked networks
  • Research Insight : Hydrolysis rates increase in aqueous environments, necessitating hydrophobic co-monomers (e.g., Bis-GMA) to enhance durability in dental adhesives .

Copolymerization with Functional Monomers

BMEP’s dimethacrylate structure enables copolymerization with hydrophobic monomers, improving material properties:

  • Common Comonomers : Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA) .

  • Key Outcomes :

    • Enhanced wettability and adhesion to tooth substrates (contact angle: 25–35°) .

    • Reduced polymerization shrinkage (~2–3%) compared to conventional resins .

Interaction with Biomolecules

BMEP’s phosphate group facilitates ionic interactions with calcium in hydroxyapatite (HA), critical for dental applications:

  • Reaction :

    BMEP+Ca2+Ca BMEP complex(Keq=104.2M1)[5]\text{BMEP}+\text{Ca}^{2+}\rightarrow \text{Ca BMEP complex}\quad (\text{K}_{eq}=10^{4.2}\,\text{M}^{-1})[5]
  • Effect : Forms a hybrid layer resistant to enzymatic degradation (MMP inhibition > 60%) .

Environmental and Industrial Reactions

BMEP participates in flame-retardant polymer synthesis:

  • Mechanism : Phosphate groups release phosphoric acid under heat, forming a char layer .

  • Applications : Fire-resistant coatings for textiles and electronics .

Scientific Research Applications

Chemistry

  • Crosslinking Agent: Bis(methacryloyloxyethyl) hydrogen phosphate acts as a bifunctional crosslinker in the synthesis of superabsorbent polymers via free radical polymerization. This application is crucial in developing materials with enhanced absorbency for various uses, including biomedical applications.

Biology

  • Hydrogels for Tissue Engineering: The compound is incorporated into hydrogels used in tissue engineering and drug delivery systems. Its hydrophilicity improves cell adhesion and nutrient transport within the hydrogel matrix .
  • Metal Ion Removal: The phosphate groups in this compound exhibit a strong affinity for metal ions, particularly uranium and rare earth elements. This property makes it effective for chelating metal ions from solutions, which is beneficial in environmental remediation efforts.

Medicine

  • Dental Applications: this compound is utilized in dental resins and self-etching primers for enamel and dentine. Studies show that it enhances etching efficiency compared to traditional phosphoric acid etchants, leading to stronger adhesive bonds in restorative dentistry . The compound also inhibits matrix metalloproteinase activity, which helps preserve collagen integrity within dental structures .

Industry

  • Fire-Retardant Composites: The compound is employed in producing fire-retardant polymer composites due to its ability to enhance thermal stability and reduce flammability in materials.
  • Anti-Corrosion Agents: Its application extends to coatings where it serves as an anti-corrosion agent, providing protective layers on metal substrates.

Case Study 1: Hydrogels for Wastewater Treatment

Research has demonstrated the effectiveness of hydrogels incorporating this compound as adsorbents for removing dyes from wastewater. These hydrogels showed high removal efficiencies (up to 98%) under optimal conditions, indicating their potential for environmental applications .

Case Study 2: Dental Bonding Systems

A comparative study evaluated the performance of self-etching primers containing this compound against commercial systems. Results indicated that primers with this compound achieved superior bonding strength and created longer resin tags within enamel and dentine compared to traditional systems .

Mechanism of Action

The mechanism of action of bis(methacryloyloxyethyl) hydrogen phosphate involves its ability to undergo polymerization and form crosslinked networks. The methacrylate groups polymerize in the presence of free radicals, creating a stable polymer matrix. The phosphate group enhances the hydrophilicity and adhesion properties of the resulting polymers, making them suitable for various applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Bis(methacryloyloxyethyl) Hydrogen Phosphate and Related Compounds
Compound Name Key Structural Features Primary Applications Key Properties References
This compound Two methacryloyloxyethyl groups linked to hydrogen phosphate Flame retardancy, ion-exchange membranes, crosslinking Density: 1.28 g/mL; Boiling point: 221°C; High crosslinking efficiency
10-Methacryloyloxydecyl dihydrogen phosphate (10-MDP) Long decyl chain with terminal phosphate and methacrylate Dental adhesives (self-etching primers) Hydrophobic; Enhances dentin adhesion
2-(Methacryloyloxyethyl)phenyl hydrogen phosphate (Phenyl-P) Phenyl group attached to methacrylate-phosphate Dental adhesives (acidic primers) Moderate acidity (pH ~1.5–2.5)
Glycero-phosphate dimethacrylate (GPDM) Glycerol backbone with phosphate and methacrylate groups Dental composites, bonding agents Hydrophilic; Promotes resin infiltration
2-Hydroxyethyl methacrylate (HEMA) Hydroxyl group and methacrylate Dental primers, hydrogels High hydrophilicity; Low viscosity
Dental Adhesives
  • These monomers demineralize dentin via acidic phosphate groups and copolymerize with resins to form durable bonds. BMH’s dual methacrylate groups could enhance crosslinking but may lack the optimized chain length for adhesion seen in 10-MDP .
  • 10-MDP : Exhibits superior bonding strength (50–55 MPa) due to its long alkyl chain, which improves hydrophobic interactions and reduces hydrolytic degradation .
  • HEMA : Enhances primer penetration into collagen networks but lacks self-etching capability, requiring separate acid etching .
Flame Retardancy
  • BMH : Used in PolySurFTMHP mixtures with phosphoric acid to modify flax fibers, achieving flame retardancy through char formation . Its phosphate groups release phosphoric acid upon heating, catalyzing dehydration and charring .
Ion-Exchange Membranes
  • BMH: Polymerized into poly(bisMEP) within bacterial nanocellulose (BNC) networks to create bio-based membranes with high ionic conductivity (e.g., 10⁻² S/cm) .
  • Poly(methacryloyloxyethyl phosphate) : Offers comparable conductivity but lower mechanical stability than BMH-based composites .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Property BMH 10-MDP HEMA
Molecular Weight (g/mol) 322.4 330.3 130.1
Density (g/mL) 1.28 ~1.15 1.07
Water Solubility Moderate Low High
Acidity (pH in solution) ~1.5–2.5 (estimated) ~1.5 Non-acidic
Polymerization Efficiency High (dual methacrylate) Moderate (single methacrylate) High (single methacrylate)
  • BMH ’s higher density and moderate hydrophilicity balance crosslinking and ionic interactions, making it suitable for membranes and flame-retardant coatings .
  • 10-MDP ’s hydrophobicity improves durability in moist environments like the oral cavity .

Biological Activity

Bis(methacryloyloxyethyl) hydrogen phosphate (BMEP) is a hydrophilic monomer characterized by its dual polymerizable methacrylate groups and a central phosphate group. This compound has garnered attention in various fields, including dental materials, tissue engineering, and environmental applications due to its unique biochemical properties and biological activities. This article delves into the biological activity of BMEP, exploring its mechanisms, applications, and relevant research findings.

BMEP exhibits spontaneous polymerization when exposed to acidic conditions, leading to the formation of cross-linked networks. This polymerization is facilitated by its methacrylate groups, which enhance its reactivity and utility in various applications. The compound's hydrophilicity improves its wetting properties, making it suitable for use in self-etching primers in dental applications.

Cellular Interactions

BMEP interacts with cellular components, influencing cell signaling pathways and gene expression. Its ability to form cross-links can affect cellular metabolism and function. Studies indicate that BMEP can inhibit matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation, thereby protecting dental tissues from enzymatic breakdown .

Dosage Effects

Research has demonstrated that the effects of BMEP vary with dosage. Lower concentrations can enhance cellular functions and polymerization processes, while higher doses may lead to cytotoxicity and adverse effects such as skin irritation. It is crucial to identify optimal dosages that maximize beneficial effects while minimizing toxicity.

Metabolic Pathways

BMEP is involved in several metabolic pathways, interacting with various enzymes and cofactors. The phosphate group plays a significant role in these interactions, influencing metabolic flux and overall cellular metabolism .

Dental Materials

In dentistry, BMEP is incorporated into adhesive systems as a primer for enamel and dentine bonding. Its incorporation has been shown to enhance the bonding strength and durability of dental restorations by improving the formation of hybrid layers .

Tissue Engineering

BMEP is utilized in the development of hydrogels for tissue engineering applications. Its ability to form stable polymer networks makes it an excellent candidate for scaffolding materials that support cell growth and differentiation .

Environmental Applications

The compound's selectivity for metal ions has led to its exploration in environmental remediation efforts, particularly in the extraction of uranium from nuclear waste. BMEP's efficiency in acidic solutions makes it a promising candidate for developing sustainable waste management technologies.

Case Studies

  • Inhibition of MMPs : A study demonstrated that primers containing BMEP significantly inhibited MMP-2 and MMP-8 activity compared to controls, suggesting potential benefits in preserving dental structures from enzymatic degradation .
  • Hydrogel Development : Research on hydrogel nanocomposites incorporating BMEP showed effective dye adsorption capabilities, indicating its potential use in environmental cleanup applications .
  • Polymer Electrolyte Membranes : BMEP-based membranes exhibited promising proton conductivity characteristics, making them suitable for fuel cell applications .

Data Summary

Property Details
Molecular FormulaC₁₂H₁₅O₄P
Density1.28 g/mL at 25 °C
Polymerization TypeSpontaneous under acidic conditions
MMP InhibitionSignificant inhibition observed
ApplicationsDental adhesives, tissue engineering, environmental remediation

Q & A

Q. Methodological Guidance

  • Simulated Body Fluids : Use pH 7.4 phosphate-buffered saline (PBS) with 0.02% sodium azide to mimic oral conditions .
  • Accelerated Aging : Thermocycling (5–55°C, 10,000 cycles) or storage at 37°C/95% relative humidity for 6–12 months .
  • Analytical Endpoints : Measure degree of conversion (DC) via FTIR pre- and post-aging, and quantify leached monomers via HPLC .

How does the incorporation of HEMA-P affect the degree of conversion (DC) in photopolymerizable resin systems, and what methods are used to assess this?

Advanced Research Question
HEMA-P’s acidic groups can inhibit free-radical polymerization, reducing DC by 10–15% compared to non-acidic monomers. To mitigate this:

  • Co-Initiator Systems : Add diphenyliodonium hexafluorophosphate (DPIHFP) to scavenge protons and accelerate curing .
  • DC Measurement : FTIR spectroscopy (C=C peak at 1635 cm⁻¹) or Raman spectroscopy, normalized against aromatic C–H peaks .
  • Real-Time Monitoring : Use near-infrared (NIR) spectroscopy to track polymerization kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(methacryloyloxyethyl) hydrogen phosphate
Reactant of Route 2
Bis(methacryloyloxyethyl) hydrogen phosphate

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